2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate
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Overview
Description
2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.3321 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate typically involves the reaction of ethyl benzenesulfonate with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the propyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the propoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding amide derivative.
Hydrolysis: The major products are benzenesulfonic acid and propyl alcohol.
Scientific Research Applications
2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The propoxycarbonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The benzenesulfonate moiety can participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzenesulfonate: Similar in structure but lacks the propoxycarbonyl group.
Propyl benzenesulfonate: Similar but with a propyl group instead of the propoxycarbonyl group.
Methyl benzenesulfonate: Similar but with a methyl group instead of the propoxycarbonyl group.
Uniqueness
2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate is unique due to the presence of both the propoxycarbonyl and benzenesulfonate groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Properties
CAS No. |
6948-46-5 |
---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2-(propoxycarbonylamino)ethyl benzenesulfonate |
InChI |
InChI=1S/C12H17NO5S/c1-2-9-17-12(14)13-8-10-18-19(15,16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14) |
InChI Key |
WNWRHLHUEOLIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NCCOS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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